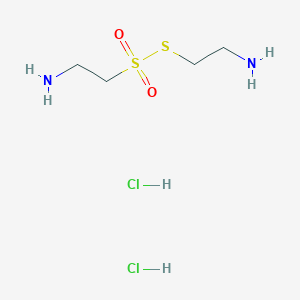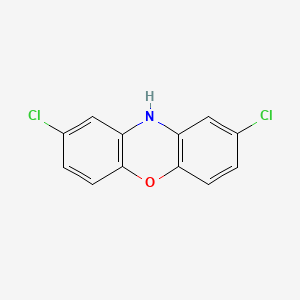
2,8-dichloro-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,8-dichloro-10H-phenoxazine can be achieved through various synthetic routes. One common method involves the condensation of 2,8-dichloroaniline with o-aminophenol under acidic conditions, followed by cyclization to form the phenoxazine ring . Industrial production methods often involve the use of high-temperature and high-pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
2,8-Dichloro-10H-phenoxazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted phenoxazines .
Scientific Research Applications
2,8-Dichloro-10H-phenoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antitumor properties.
Medicine: Derivatives of this compound are being explored for their potential use in chemotherapy.
Industry: It is used in the production of dyes, pigments, and organic light-emitting diodes.
Mechanism of Action
The mechanism of action of 2,8-dichloro-10H-phenoxazine involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies . Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial activity .
Comparison with Similar Compounds
2,8-Dichloro-10H-phenoxazine can be compared with other phenoxazine derivatives such as:
Phenoxazine: The parent compound, which lacks the chlorine atoms and has different reactivity and applications.
2,8-Dimethyl-10H-phenoxazine: A derivative with methyl groups instead of chlorine, showing different chemical and biological properties.
10H-Phenothiazine: A structurally similar compound with sulfur instead of oxygen, used in different applications such as antipsychotic drugs.
Properties
Molecular Formula |
C12H7Cl2NO |
|---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
2,8-dichloro-10H-phenoxazine |
InChI |
InChI=1S/C12H7Cl2NO/c13-7-1-3-11-9(5-7)15-10-6-8(14)2-4-12(10)16-11/h1-6,15H |
InChI Key |
JVVRBMMFBNPKKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13715536.png)
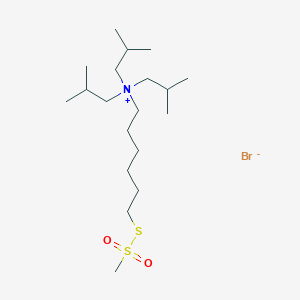
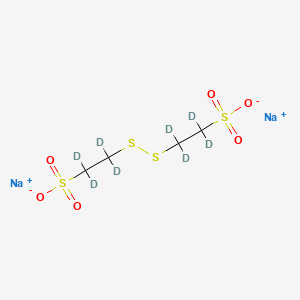
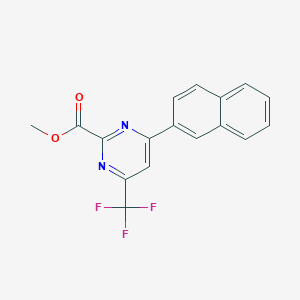
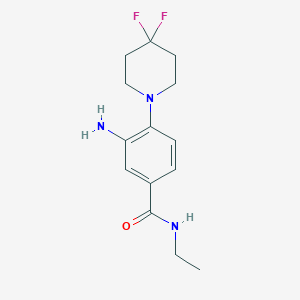
![2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone](/img/structure/B13715568.png)

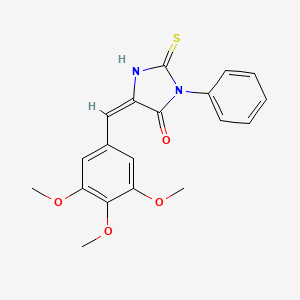
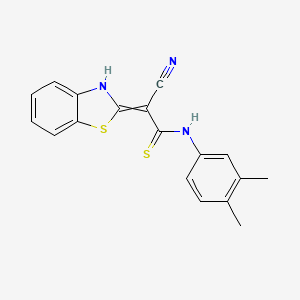
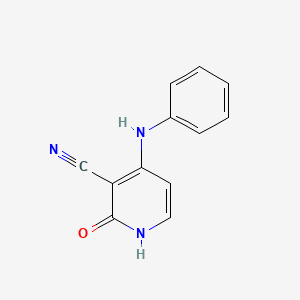
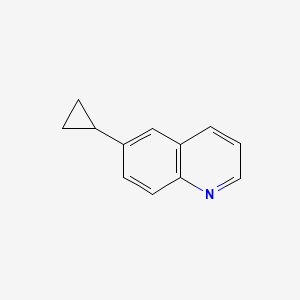
![7-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13715602.png)

